Foslevodopa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Foslevodopa es una formulación soluble de levodopa, un profármaco utilizado en el tratamiento de la enfermedad de Parkinson. A menudo se combina con foscarbidopa, otro profármaco, para mejorar su eficacia. This compound se administra como una infusión subcutánea continua, proporcionando una entrega estable y consistente de levodopa al cerebro, lo que ayuda a controlar los síntomas motores asociados con la enfermedad de Parkinson .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Foslevodopa se sintetiza a través de una serie de reacciones químicas que implican la fosforilación de la levodopa. El proceso normalmente implica el uso de agentes fosforilantes bajo condiciones controladas de pH para garantizar la estabilidad y la solubilidad del producto final .

Métodos de Producción Industrial

En entornos industriales, la this compound se produce disolviendo materiales liofilizados ajustados al pH en agua. Las soluciones se infunden luego por vía subcutánea en voluntarios sanos para probar la estabilidad y la eficacia del compuesto. El proceso de producción asegura una alta solubilidad en agua y estabilidad química cerca del pH fisiológico .

Análisis De Reacciones Químicas

Conversion to Levodopa (L-DOPA)

Foslevodopa undergoes enzymatic hydrolysis in vivo to release L-DOPA and inorganic phosphate:

This compound+H2OPhosphataseL DOPA+Phosphate

- Efficiency : Preclinical studies demonstrate >95% conversion efficiency within 2 hours of SC infusion .

- Steady-State Levels : Continuous SC infusion maintains plasma L-DOPA concentrations between 747–4660 ng/mL, comparable to oral formulations .

Chemical Stability

This compound exhibits exceptional stability under physiological conditions (pH 7.4):

- Hydrolytic Stability : <2% degradation over 1 year in aqueous solutions .

- Thermal Stability : Stable at 25°C for 6 months .

| Condition | Stability | Degradation Pathway |

|---|---|---|

| pH 7.4 (physiological) | >99% | Minimal hydrolysis |

| pH 6.5–9.2 (aqueous) | >98% | Oxidative degradation |

| High temperature (40°C) | 90% after 3 months | Phosphate ester cleavage |

Degradation and Impurities

Key degradation products include:

- HydrazoneAB : Formed via oxidative degradation of foscarbidopa (a co-prodrug) .

- Hydrazine : A mutagenic impurity controlled to ≤0.5 mg/day .

- Uranium : Traces detected in early batches, now limited to <0.02 ppm .

Impurity Control :

- Hydrazine levels are monitored via LC-MS/MS to ensure compliance with regulatory limits .

- Uranium is quantified using ICP-MS to maintain PDE thresholds .

Pharmacokinetics and Bioconversion

This compound’s bioconversion to L-DOPA is rapid and efficient:

- Half-Life : 2–4 hours in plasma .

- Bioavailability : 80–90% via SC infusion, superior to oral L-DOPA (30–50%) .

| Parameter | This compound SC Infusion | Oral L-DOPA |

|---|---|---|

| Steady-State Concentration | 3000–4500 ng/mL | 1500–3000 ng/mL |

| Fluctuation Index | 10–20% | 40–60% |

Manufacturing Considerations

- Formulation : Lyophilized this compound/foscarbidopa (20:1 ratio) is reconstituted in water for SC infusion .

- Purity : ≥99% as per HPLC-UV analysis .

- Storage : Requires refrigeration (2–8°C) to prevent degradation .

This compound’s chemical design ensures optimal solubility, stability, and bioconversion, addressing the limitations of traditional L-DOPA therapies. Its scalable synthesis and robust pharmacokinetic profile make it a promising treatment for advanced Parkinson’s disease .

Aplicaciones Científicas De Investigación

Continuous Subcutaneous Infusion

Foslevodopa's primary application lies in its use for continuous subcutaneous infusion, which allows for sustained plasma levels of levodopa. This method has been shown to reduce "off" time and improve "on" time without troublesome dyskinesia in patients with advanced PD.

- Preclinical Studies: Research has demonstrated that this compound provides effective levodopa concentrations in animal models, supporting its potential for human application .

- Clinical Trials: Ongoing phase 3 clinical trials have evaluated the safety and efficacy of this compound/foscarbidopa in patients with advanced PD who are not adequately controlled on oral medications. Results indicate significant improvements in motor control and quality of life .

Case Studies

Recent case studies have highlighted the effectiveness of this compound in acute settings:

- Akinetic Crisis Management: A case report documented the successful use of subcutaneous this compound in an intensive care unit for a patient experiencing an akinetic crisis. The treatment led to significant improvements in motor symptoms within 72 hours, demonstrating its potential for acute management .

Efficacy and Safety Data

The following table summarizes key findings from clinical studies regarding the efficacy and safety of this compound:

Mecanismo De Acción

Foslevodopa ejerce sus efectos al convertirse en levodopa en el cuerpo, que luego cruza la barrera hematoencefálica y se convierte en dopamina. Este aumento en los niveles de dopamina ayuda a aliviar los síntomas motores asociados con la enfermedad de Parkinson. Los objetivos moleculares y las vías involucradas incluyen las neuronas dopaminérgicas en el cerebro, que son responsables de la producción y regulación de la dopamina .

Comparación Con Compuestos Similares

Compuestos Similares

Levodopa: El compuesto original de la foslevodopa, utilizado en el tratamiento de la enfermedad de Parkinson.

Carbidopa: A menudo se combina con la levodopa para mejorar su eficacia al evitar su descomposición antes de que llegue al cerebro.

Foscarbidopa: Un profármaco de carbidopa, utilizado en combinación con this compound para la infusión subcutánea continua

Unicidad

This compound es única en su capacidad de proporcionar una entrega estable y consistente de levodopa a través de la infusión subcutánea continua. Este método de administración ayuda a mantener niveles constantes de dopamina en el cerebro, reduciendo las fluctuaciones motoras y mejorando la calidad de vida general de los pacientes con enfermedad de Parkinson .

Actividad Biológica

Foslevodopa, also known as ABBV-951, is a novel formulation designed to treat motor fluctuations in patients with advanced Parkinson's disease (PD). It is a soluble prodrug of levodopa (LD) and carbidopa (CD) that allows for continuous subcutaneous infusion, providing a stable and prolonged dopaminergic stimulation. This article delves into the biological activity of this compound, summarizing its pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.

Pharmacokinetics of this compound

This compound demonstrates high water solubility and excellent chemical stability near physiological pH, which facilitates its use in continuous infusion therapy. Key pharmacokinetic characteristics include:

- Steady-State Plasma Levels : Continuous subcutaneous infusion maintains consistent plasma levels of LD for up to 72 hours .

- Dosing Ratios : Studies have established effective dosing ratios of this compound to foscarbidopa ranging from 4:1 to 15:1, achieving therapeutic LD concentrations .

- Clearance Rates : Clearance rates vary across species; for instance, human LD clearance is approximately 0.8 L/h/kg .

Table 1: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Solubility | High |

| Stability | Excellent near physiological pH |

| Steady-state duration | ≤72 hours |

| Human LD clearance | 0.8 L/h/kg |

Phase 3 Studies

A pivotal Phase 3 study assessed the safety and efficacy of continuous subcutaneous this compound/foscarbidopa infusion over 52 weeks. The study enrolled 244 patients with advanced PD who experienced inadequate symptom control with oral medications.

Key Findings:

- Improvement in "On" Time : Patients experienced a mean increase of 3.8 hours in "On" time without troublesome dyskinesia .

- Reduction in "Off" Time : The mean reduction in "Off" time was 3.5 hours .

- Morning Akinesia : The percentage of patients reporting morning akinesia decreased significantly from 77.7% at baseline to 27.8% at week 52 .

- Quality of Life Improvements : Enhanced sleep quality and overall quality of life were reported, measured by the PDSS-2 and PDQ-39 scales .

Table 2: Clinical Efficacy Results

| Outcome Measure | Baseline (%) | Week 52 (%) | Change |

|---|---|---|---|

| Morning Akinesia | 77.7 | 27.8 | -49.9 |

| "On" Time without Dyskinesia | N/A | +3.8 hours | N/A |

| "Off" Time | N/A | -3.5 hours | N/A |

Safety Profile

The safety profile of this compound has been characterized by a range of adverse events (AEs):

- Common AEs : Infusion site reactions were the most frequently reported AEs.

- Serious AEs : Approximately 25.8% of patients reported serious AEs; however, these were predominantly mild to moderate in severity .

Table 3: Adverse Events Summary

| Adverse Event Type | Percentage of Patients (%) |

|---|---|

| Infusion Site Reactions | Variable |

| Serious AEs | 25.8 |

| Mild/Moderate AEs | Majority |

Case Study: Patient Response to Continuous Infusion

In a case study involving a patient with advanced PD who had previously experienced significant motor fluctuations despite optimized oral therapy, the introduction of continuous subcutaneous this compound led to marked improvements:

- Pre-treatment : The patient reported over 6 hours of "Off" time daily.

- Post-treatment (after 12 weeks) : The patient experienced less than 2 hours of "Off" time and reported improved mobility and quality of life.

This case illustrates the potential benefits of this compound in managing severe motor fluctuations.

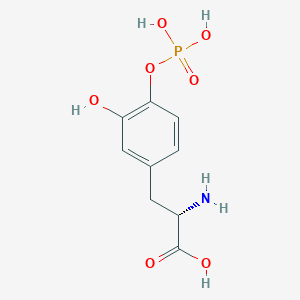

Propiedades

Número CAS |

101141-95-1 |

|---|---|

Fórmula molecular |

C9H12NO7P |

Peso molecular |

277.17 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |

Clave InChI |

YNDMEEULGSTYJT-LURJTMIESA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |

SMILES isomérico |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |

Key on ui other cas no. |

101141-95-1 |

Sinónimos |

DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.